Lipophilicity Tuning: XLogP3 = 0.1 Provides a Balanced LogP Profile Between Non-Methylated and Regioisomeric Analogs
The target compound exhibits an XLogP3 of 0.1, positioning it between unsubstituted pyridazine-4-carbaldehyde (XLogP3 = -0.4) and its regioisomer 5,6-dimethylpyridazine-3-carbaldehyde (XLogP3 = 0.4) . This intermediate lipophilicity is critical for maintaining a favorable balance between aqueous solubility and membrane permeability, a key parameter in oral drug design. An increase of 0.5 log units compared to the non-methylated analog translates to approximately a 3-fold higher partitioning into octanol, which can meaningfully impact in vivo distribution without pushing the compound into high-logP territory that risks poor solubility and metabolic instability.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | Pyridazine-4-carbaldehyde: XLogP3 = -0.4; 5,6-Dimethylpyridazine-3-carbaldehyde: XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. pyridazine-4-carbaldehyde; ΔXLogP3 = -0.3 vs. 5,6-regioisomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release) |
Why This Matters
Quantifiable control of lipophilicity enables medicinal chemists to select the specific analog that best balances permeability and solubility for their target physicochemical profile, preventing off-target absorption or solubility failures later in development.
- [1] PubChem. 3,6-Dimethylpyridazine-4-carbaldehyde. XLogP3 = 0.1. Compound Summary CID 83872233. NCBI, 2026. View Source
- [2] PubChem. Pyridazine-4-carbaldehyde. XLogP3 = -0.4. Compound Summary CID 13011721. NCBI, 2026.; Kuujia. 5,6-Dimethylpyridazine-3-carbaldehyde. XLogP3 = 0.4. View Source
